Quincorine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

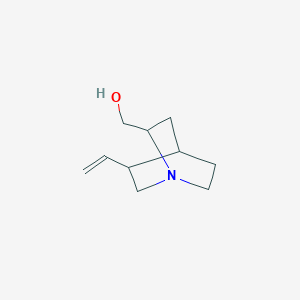

Structure

3D Structure

特性

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFZBOMPQVRGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207129-35-9, 207129-36-0 | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quincorine: A Technical Guide to a Versatile Quinuclidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Quincorine (CAS No. 207129-35-9) is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Its unique bicyclic structure presents significant potential in medicinal chemistry and organic synthesis. Possessing high affinity for various receptors, including serotonin (5-HT3, 5-HT4) and neurokinin (NK1) receptors, this compound and its derivatives are being explored for the treatment of a wide array of diseases.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for assessing its biological activity, and a review of the relevant signaling pathways. Due to the limited availability of specific quantitative bioactivity data for this compound in the public domain, this guide also presents data for structurally related compounds to provide a contextual understanding of its potential pharmacological profile.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point. It is essential to store it at low temperatures (-10 °C) to maintain its stability.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 207129-35-9 | [1] |

| Molecular Formula | C₁₀H₁₇NO | |

| Molecular Weight | 167.25 g/mol | |

| Synonyms | (1S,2S,5S)-2-(Hydroxymethyl)-5-vinylquinuclidine, (1S,2S,5S)-5-Vinyl-2-quinuclidinemethanol | |

| Appearance | White or colorless to yellow powder/lump/clear liquid | |

| Melting Point | 25-27 °C | [1] |

| Boiling Point | 269.5 - 270 °C | [1] |

| Purity | ≥ 98% (GC) | |

| Storage Temperature | -10 °C | [1] |

Pharmacological Properties and Potential Applications

This compound's structural similarity to quinine and other Cinchona alkaloids suggests a range of potential pharmacological activities. The quinuclidine core is a key pharmacophore known for its interaction with various receptors.

Receptor Affinity and Mechanism of Action

-

5-HT3 Receptor: Structurally similar compounds, such as quinine and chloroquine, have been shown to act as antagonists at 5-HT3 receptors with Ki values in the micromolar range.[2] Derivatives of quinolinecarboxylic acid have demonstrated high affinity for the 5-HT3 receptor, with some exhibiting Ki values in the nanomolar range.

-

NK1 Receptor: The development of quinuclidine derivatives as potent NK1 receptor antagonists has been a focus of research, with some compounds achieving IC50 values in the sub-nanomolar range.

-

5-HT4 Receptor: The quinuclidine moiety is also a feature in compounds targeting the 5-HT4 receptor.

The hydroxymethyl functionality of this compound offers a site for chemical modification, allowing for the synthesis of derivatives with potentially enhanced selectivity and potency.[1]

Therapeutic Potential

The affinity of quinuclidine compounds for 5-HT3, 5-HT4, and NK1 receptors suggests a broad therapeutic potential for this compound and its derivatives in various conditions, including:

-

Neurological Disorders: Alzheimer's disease.[1]

-

Inflammatory Diseases: Allergies, eczema, and bronchitis.[1]

-

Gastrointestinal Disorders: Irritable bowel syndrome.

-

Oncology: As a potential therapeutic agent and for managing chemotherapy-induced nausea and vomiting.[1]

-

Other Conditions: Arteriosclerosis, high cholesterol, and urinary incontinence.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's biological activity at its putative receptor targets.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-Granisetron or [³H]-GR65630

-

Non-labeled 5-HT3 antagonist (e.g., Granisetron) for non-specific binding determination

-

GF/B filters, pre-treated with 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the 5-HT3A receptor.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Cell membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of non-labeled 5-HT3 antagonist.

-

Competitive Binding: Cell membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the pre-treated GF/B filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competitive binding curve and calculate the Ki using the Cheng-Prusoff equation.

Calcium Imaging Assay for NK1 Receptor Activity

This protocol describes a method to measure the agonist- or antagonist-induced changes in intracellular calcium concentration via the NK1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human NK1 receptor

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

NK1 receptor agonist (e.g., Substance P)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Plating: Seed cells expressing the NK1 receptor into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Baseline Measurement: Wash the cells with HBSS containing probenecid. Record the baseline fluorescence for 10-20 seconds.

-

Compound Addition and Measurement:

-

For agonist testing, add serial dilutions of the test compound.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known NK1 receptor agonist.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀) and normalize it as ΔF/F₀. Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

cAMP Assay for 5-HT4 Receptor Activity

This protocol is for determining the effect of a test compound on the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 cells stably expressing the human 5-HT4 receptor

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

5-HT4 receptor agonist (e.g., Serotonin)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

Procedure:

-

Cell Culture: Culture cells expressing the 5-HT4 receptor in appropriate media.

-

Assay Setup:

-

Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor.

-

Dispense the cell suspension into a 384-well plate.

-

-

Compound Incubation:

-

For agonist testing, add serial dilutions of the test compound.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT4 receptor agonist.

-

-

Stimulation: Incubate the plate at room temperature for 30-60 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

The interaction of this compound with its target receptors is expected to modulate specific intracellular signaling cascades. The following diagrams illustrate the putative signaling pathways for the 5-HT3, NK1, and 5-HT4 receptors.

Caption: 5-HT3 Receptor Signaling Pathway

Caption: NK1 Receptor Signaling Pathway

Caption: 5-HT4 Receptor Signaling Pathway

Conclusion

This compound is a promising chiral building block with significant potential for the development of novel therapeutic agents. Its structural relationship to known pharmacologically active compounds, combined with its amenability to chemical modification, makes it an attractive scaffold for drug discovery programs targeting a variety of diseases. While specific quantitative data on its biological activity remains to be fully elucidated in the public domain, the experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the pharmacological profile of this compound and its derivatives. Further investigation is warranted to fully characterize its receptor binding affinities and functional activities, which will be crucial for advancing this compound and its analogs toward clinical applications.

References

Synthesis of Quincorine from Cinchona Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quincorine, a chiral quinuclidine derivative, represents a significant evolution in the application of Cinchona alkaloids, moving beyond their traditional use as antimalarial agents and catalysts. By modifying the core structure of these readily available natural products, a new class of chiral ligands and potential therapeutic agents has been developed. This compound, characterized by a key hydroxymethyl group on the quinuclidine core, is synthesized through a strategic rearrangement of Cinchona alkaloids. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary experimental protocols, presenting quantitative data for key reaction steps, and illustrating the synthetic pathway and workflow through detailed diagrams. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Cinchona alkaloids, primarily quinine, quinidine, cinchonine, and cinchonidine, are a class of natural products renowned for their historical significance in treating malaria and their extensive use in asymmetric catalysis.[1] The inherent chirality and rigid bicyclic structure of the quinuclidine core make them exceptional chiral scaffolds. The synthesis of this compound from these alkaloids is a prime example of their utility as versatile starting materials for the creation of novel molecular architectures.

This compound, formally a (3R)- or (3S)-quinuclidin-3-ylmethanol derivative depending on the starting alkaloid, is the product of a skeletal rearrangement of the Cinchona alkaloid structure. This transformation effectively relocates the C9-hydroxyl group functionality to the C3 position of the quinuclidine ring, yielding a primary alcohol. This structural modification opens up new avenues for derivatization, allowing for the attachment of various pharmacophores or linking moieties, making this compound and its derivatives highly valuable in drug discovery and as ligands in catalysis.

This guide will focus on a plausible and chemically sound synthetic route to this compound, starting from hydroquinine (a dihydro derivative of quinine). The general strategy involves the activation of the C9-hydroxyl group, typically as a mesylate, followed by a base-mediated rearrangement.

Synthetic Pathway

The synthesis of this compound from a Cinchona alkaloid, such as hydroquinine, proceeds through a two-step sequence:

-

Mesylation of the C9-Hydroxyl Group: The secondary alcohol at the C9 position is converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride.

-

Rearrangement: The resulting C9-mesylate undergoes a base-induced rearrangement to form the this compound structure.

The overall transformation is depicted in the following reaction scheme:

Experimental Protocols

The following protocols are a composite representation based on standard procedures for similar transformations of Cinchona alkaloids.

Step 1: Synthesis of Hydroquinine-9-O-mesylate

This procedure details the activation of the C9-hydroxyl group of hydroquinine by converting it into a mesylate.

Materials and Equipment:

-

Hydroquinine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of hydroquinine (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask, add triethylamine (1.5 eq).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the hydroquinine-9-O-mesylate.

Step 2: Synthesis of this compound via Rearrangement

This procedure describes the base-mediated rearrangement of the hydroquinine-9-O-mesylate to form this compound.

Materials and Equipment:

-

Hydroquinine-9-O-mesylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a suspension of sodium hydride (2.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of hydroquinine-9-O-mesylate (1.0 eq) in anhydrous DMF dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or crystallization to obtain pure this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound. Note that yields are representative and can vary based on reaction scale and purification efficiency.

Table 1: Reagents and Conditions for the Synthesis of Hydroquinine-9-O-mesylate

| Reagent/Parameter | Molar Equiv. | Concentration/Amount |

| Hydroquinine | 1.0 | - |

| Methanesulfonyl chloride | 1.2 | - |

| Triethylamine | 1.5 | - |

| Solvent | - | Dichloromethane (0.1 M) |

| Temperature | - | 0 °C to room temp. |

| Reaction Time | - | 2-4 hours |

| Typical Yield | - | 85-95% |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Molar Equiv. | Concentration/Amount |

| Hydroquinine-9-O-mesylate | 1.0 | - |

| Sodium Hydride | 2.0 | - |

| Solvent | - | Dimethylformamide |

| Temperature | - | 80-100 °C |

| Reaction Time | - | 4-8 hours |

| Typical Yield | - | 60-75% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound from hydroquinine.

Conclusion

The transformation of Cinchona alkaloids into this compound exemplifies a powerful strategy for leveraging natural product scaffolds to generate novel chemical entities with significant potential in catalysis and medicinal chemistry. The described two-step synthesis, involving mesylation and subsequent rearrangement, provides a reliable route to this valuable chiral building block. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this chemistry by researchers and professionals in the field, encouraging further exploration and derivatization of the this compound core for the development of new technologies and therapeutics.

References

Quincorine: A Technical Guide to its Molecular Structure, Stereochemistry, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine (QCI) is an enantiomerically pure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] It serves as a valuable chiral building block in asymmetric synthesis, particularly as a ligand for various catalytic processes.[1] Its rigid bicyclic structure and defined stereochemistry make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and known properties of this compound, while also exploring the broader biological context of quinuclidine derivatives.

Molecular Structure and Stereochemistry

This compound is a derivative of 1-azabicyclo[2.2.2]octane, commonly known as quinuclidine. Its structure incorporates a vinyl group and a hydroxymethyl group attached to the quinuclidine core.

IUPAC Name: (1S,2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octane-2-methanol[2]

CAS Registry Number: 207129-35-9[3]

Molecular Formula: C₁₀H₁₇NO[3]

The stereochemistry of this compound is defined by four stereocenters, leading to its specific three-dimensional arrangement which is crucial for its activity in chiral applications.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 167.25 g/mol | [3] |

| Appearance | White or colorless to yellow powder/lump/liquid | [4] |

| Melting Point | 25 - 27 °C | [1] |

| Boiling Point | 269.5 °C | [1] |

| Optical Rotation | [α]²⁵_D_ = +37° to +41° (c=1 in MeOH) | [4] |

Synthesis of this compound

Detailed experimental protocols for the specific synthesis of this compound are not extensively reported in publicly accessible literature. However, it is known to be obtained through the chemical transformation of major Cinchona alkaloids such as quinine and quinidine.[1] The total synthesis of Cinchona alkaloids is a complex process that has been a subject of extensive research for over a century.[5][6][7] The synthesis of this compound would likely involve modifications of these established synthetic routes.

A generalized workflow for obtaining this compound from a Cinchona alkaloid precursor is outlined below.

Caption: Generalized synthetic pathway to this compound.

Spectroscopic and Crystallographic Data

Comprehensive, publicly available experimental data from NMR spectroscopy and X-ray crystallography specifically for this compound is limited. While extensive data exists for the parent Cinchona alkaloids like quinine,[8][9][10][11][12] this information is not directly transferable to this compound due to structural differences.

The following tables are provided as a template for the type of data required for a complete structural elucidation.

Table: Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H NMR | Not Available | - | - | - |

| ¹³C NMR | Not Available | - | - | - |

Table: X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Bond Lengths | Not Available |

| Bond Angles | Not Available |

| Torsion Angles | Not Available |

Biological Activity and Potential Signaling Pathways of Quinuclidine Derivatives

While specific biological signaling pathways for this compound have not been detailed in the available literature, the broader class of quinuclidine derivatives is known to interact with various biological targets, suggesting potential areas of application for this compound in drug discovery.

Interaction with Muscarinic Acetylcholine Receptors

Quinuclidine-based compounds have been extensively studied as ligands for muscarinic acetylcholine receptors (mAChRs).[13][14][15][16] These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. As antagonists of muscarinic receptors, quinuclidine derivatives can modulate neurotransmission.[17]

Caption: Generalized antagonism of muscarinic receptors.

Acetylcholinesterase Inhibition

Another area of significant interest is the inhibition of acetylcholinesterase (AChE) by quinuclidine derivatives.[18] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease.[19]

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion

This compound is a structurally defined, enantiopure molecule with significant potential as a chiral building block in synthetic chemistry. While its fundamental properties are known, a comprehensive public repository of its experimental data, including detailed NMR and X-ray crystallographic analyses, is currently lacking. The broader family of quinuclidine derivatives has demonstrated significant pharmacological activity, particularly as modulators of the cholinergic system. Further research and publication of detailed experimental protocols and characterization data for this compound are essential to fully unlock its potential in both academic research and the development of new therapeutic agents.

References

- 1. This compound (QCI) - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Quinine total synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. princeton.edu [princeton.edu]

- 8. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]

- 10. rsc.org [rsc.org]

- 11. asahilab.co.jp [asahilab.co.jp]

- 12. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 13. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 18. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to Enantiopure Quinuclidine Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structural motif in medicinal chemistry and asymmetric catalysis. Its unique three-dimensional structure and basic nitrogen atom make it an ideal component for ligands targeting various receptors and for inducing stereoselectivity in chemical transformations. This guide provides an in-depth overview of the synthesis and application of enantiopure quinuclidine compounds, with a focus on methodologies, quantitative data, and relevant biological pathways.

Core Applications and Significance

Enantiopure quinuclidine derivatives are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals. The specific stereochemistry of the quinuclidine core is often critical for biological activity, influencing binding affinity and efficacy at target receptors. For instance, (R)-3-quinuclidinol is a key intermediate for muscarinic M1 and M3 receptor agonists and antagonists, which have therapeutic potential in treating Alzheimer's disease, Sjögren's syndrome, and urinary incontinence.[1] Drugs such as solifenacin, cevimeline, and talsaclidine fumarate incorporate this chiral moiety.[1][2] Beyond pharmaceuticals, chiral quinuclidine-based ligands are employed in asymmetric catalysis to facilitate the enantioselective synthesis of complex molecules.

Asymmetric Synthesis of Enantiopure 3-Quinuclidinol

The preparation of enantiomerically pure (R)- and (S)-3-quinuclidinol is a cornerstone of quinuclidine chemistry. The most common precursor is the prochiral ketone, 3-quinuclidinone. Several asymmetric methods have been developed for its stereoselective reduction.

Biocatalysis offers a highly efficient and environmentally friendly route to enantiopure 3-quinuclidinols. Specific enzymes, such as carbonyl reductases, can reduce 3-quinuclidinone to either the (R)- or (S)-enantiomer with high enantioselectivity.

A novel nicotinamide adenine dinucleotide phosphate (NADPH)-dependent carbonyl reductase isolated from Rhodotorula rubra JCM3782 catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol.[3][4] By co-expressing the 3-quinuclidinone reductase and a glucose dehydrogenase for cofactor regeneration in Escherichia coli, a high concentration of 3-quinuclidinone (618 mM) can be converted to (R)-3-quinuclidinol with an enantiomeric excess (ee) of over 99.9%.[3]

Similarly, six quinuclidinone reductase genes have been cloned from Rhodococcus erythropolis WY1406 and expressed in E. coli.[5] Two of these reductases, ReQR-13 and ReQR-25, catalyze the reduction to (S)-3-quinuclidinol with an ee greater than 99%.[5]

Table 1: Enzymatic Asymmetric Reduction of 3-Quinuclidinone

| Enzyme Source | Product | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Reference |

| Rhodotorula rubra JCM3782 | (R)-3-quinuclidinol | 100 | ~98.6 | >99.9 | 21 | [3][4] |

| Rhodococcus erythropolis WY1406 (ReQR-25) | (S)-3-quinuclidinol | 5 | 93 | >99 | 14 | [5] |

Experimental Protocol: Enzymatic Synthesis of (R)-3-Quinuclidinol

The following is a representative protocol based on the use of recombinant E. coli cells co-expressing 3-quinuclidinone reductase from R. rubra and glucose dehydrogenase.[3]

-

Reaction Setup: In a suitable reaction vessel, combine a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) with 3-quinuclidinone hydrochloride, glucose (as a co-substrate for cofactor regeneration), and NADP+.

-

Cell Addition: Add the recombinant E. coli cells expressing the enzymes to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 3-quinuclidinone and the formation of 3-quinuclidinol.

-

Work-up and Purification: Upon completion, separate the cells from the reaction mixture by centrifugation. Extract the aqueous phase with an organic solvent (e.g., chloroform). Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

-

Chiral Analysis: Determine the enantiomeric excess of the product using chiral GC or HPLC.

Transition metal-catalyzed asymmetric hydrogenation provides another powerful method for the synthesis of enantiopure 3-quinuclidinol. This approach utilizes a chiral catalyst, typically a ruthenium complex with a chiral diphosphine ligand, to achieve high enantioselectivity.

A patented method describes the asymmetric hydrogenation of 3-quinuclidinone using a chiral RuXY-Diphosphine-bimaH catalyst in the presence of a base to produce optically pure 3-quinuclidinol.[6] This process boasts high yields (>95%) and excellent enantioselectivity (>99% ee).[6]

Table 2: Catalytic Asymmetric Hydrogenation of 3-Quinuclidinone

| Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| RuXY-Diphosphine-bimaH | (R)- or (S)-3-quinuclidinol | >95 | >99 | [6] |

Experimental Protocol: Catalytic Asymmetric Hydrogenation of 3-Quinuclidinone

The following is a generalized protocol based on the disclosed patent.[6]

-

Catalyst Preparation: Prepare the chiral ruthenium catalyst in situ or use a pre-formed complex.

-

Reaction Setup: In a high-pressure reactor, dissolve 3-quinuclidinone and the chiral catalyst in a suitable solvent (e.g., methanol, ethanol). Add a base (e.g., potassium tert-butoxide).

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Stir the reaction mixture at a specified temperature for the required duration.

-

Monitoring and Work-up: Monitor the reaction by GC or HPLC. Upon completion, cool the reactor, release the pressure, and filter off the catalyst. Remove the solvent under reduced pressure.

-

Purification and Analysis: Purify the resulting 3-quinuclidinol by standard techniques such as crystallization or chromatography. Determine the enantiomeric excess by chiral chromatography.

Signaling Pathways and Biological Relevance

Quinuclidine derivatives are known to interact with various receptors in the central and peripheral nervous systems.[7] A key area of interest is their activity as modulators of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in numerous physiological processes, including learning, memory, and smooth muscle contraction.[8]

Below is a simplified representation of a signaling pathway involving a muscarinic receptor agonist.

Caption: Simplified Gq-coupled muscarinic receptor signaling pathway activated by a quinuclidine agonist.

Experimental and Synthetic Workflows

The synthesis of functionalized quinuclidines often starts from commercially available precursors and involves multiple steps. The following diagram illustrates a general workflow for the synthesis of a racemic 3-quinuclidinol and its precursor, 3-quinuclidinone.

Caption: General workflow for the synthesis of racemic 3-quinuclidinol.

The enantiopure compounds can then be obtained from the racemic mixture through resolution or, more directly, by the asymmetric methods described previously, as illustrated in the logical relationship diagram below.

Caption: Logical relationship for obtaining enantiopure 3-quinuclidinols from 3-quinuclidinone.

Conclusion

Enantiopure quinuclidine compounds represent a vital class of molecules with significant applications in drug discovery and asymmetric synthesis. The development of efficient and highly selective synthetic routes, particularly through enzymatic and catalytic asymmetric methods, has been instrumental in advancing research in these fields. This guide has provided a summary of key synthetic methodologies, quantitative data, and the biological context of these important chiral building blocks, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 7. HK1080860B - Novel quinuclidine derivatives and their use - Google Patents [patents.google.com]

- 8. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Quincorine: A Technical Guide to its Potential Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quincorine, an enantiopure quinuclidine compound derived from Cinchona alkaloids, presents a compelling scaffold for the development of novel therapeutics. While direct pharmacological data on this compound is limited, its structural relationship to a class of biologically active compounds, coupled with its predicted affinity for key physiological receptors, suggests significant potential across several therapeutic areas. This document provides an in-depth technical guide exploring the prospective pharmaceutical applications of this compound, based on the activities of related quinuclidine and quinoline alkaloids and its putative receptor targets. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present quantitative data from analogous compounds to guide future research and development.

Introduction to this compound

This compound is a bicyclic compound that can be chemically transformed from Cinchona alkaloids.[1] Its rigid quinuclidine core is a recognized pharmacophore present in numerous natural and synthetic bioactive molecules.[2] This structural feature imparts a unique three-dimensional orientation of functional groups, which is advantageous for specific interactions with biological targets.[3] While primarily utilized as a chiral ligand and building block in asymmetric synthesis, the inherent biological activities of the quinuclidine moiety suggest a broader pharmaceutical potential for this compound itself and its derivatives.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 207129-35-9 | [4] |

| Molecular Formula | C₁₀H₁₇NO | [4] |

| Molecular Weight | 167.25 g/mol | [4] |

| Physical State | Solid | [4] |

| Melting Point | 25-27 °C | [4] |

| Boiling Point | 269.5 °C | [4] |

Potential Therapeutic Areas and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the known activities of quinuclidine-containing compounds and its predicted affinity for several G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Quinuclidine compounds are known to exhibit a high affinity for various receptors, including serotonergic (5-HT), neurokinin (NK), and muscarinic acetylcholine receptors, suggesting potential applications in neuroscience, inflammation, and oncology.[1][2][4]

Neurological and Psychiatric Disorders

The predicted interaction of this compound with serotonin receptors, specifically 5-HT3 and 5-HT4, points towards its potential in treating a range of neurological and psychiatric conditions.

-

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis, anxiety, and nociception.[5] Antagonists of this receptor are clinically used as antiemetics. By blocking the depolarizing effects of serotonin at 5-HT3 receptors, this compound could potentially mitigate chemotherapy-induced nausea and vomiting, as well as anxiety disorders.

-

5-HT4 Receptor Agonism/Antagonism: 5-HT4 receptors are Gs-coupled GPCRs that play a role in cognitive function, gastrointestinal motility, and mood.[6] Modulation of this receptor has been explored for the treatment of Alzheimer's disease and depression.[7] Depending on its specific activity, this compound could serve as a lead compound for developing cognitive enhancers or novel antidepressants.

Inflammatory Conditions

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a key player in neurogenic inflammation, pain transmission, and immune responses.[1] NK1 receptor antagonists have demonstrated efficacy in treating inflammatory disorders. This compound's potential affinity for the NK1 receptor suggests its utility as an anti-inflammatory agent.[8]

Oncology

Several quinoline and quinuclidine derivatives have exhibited cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Furthermore, the NK1 receptor is overexpressed in several types of tumors, and its antagonism can inhibit tumor growth and angiogenesis.[9] This dual potential for direct cytotoxicity and modulation of the tumor microenvironment makes this compound an interesting candidate for anticancer drug development.

Postulated Signaling Pathways

Based on its predicted receptor affinities, the following signaling pathways are postulated to be modulated by this compound.

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor, a non-selective cation channel, leads to rapid, transient depolarization of the neuron.[5] This is primarily mediated by the influx of Na⁺ and Ca²⁺ ions. The increase in intracellular Ca²⁺ can subsequently activate various downstream signaling cascades.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression related to neuronal plasticity and survival.[7]

NK1 Receptor Signaling Pathway

The NK1 receptor is a Gq/11-protein coupled receptor. Upon binding of its ligand, Substance P, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, such as the MAPK/ERK pathway, and transcription factors like NF-κB, which are involved in inflammation and cell proliferation.[10]

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a systematic evaluation of its biological activity is required. The following are detailed methodologies for key experiments.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for human 5-HT3, 5-HT4, and NK1 receptors.

Methodology:

-

Membrane Preparation: Stably transfected HEK293 cells expressing the human receptor of interest are cultured and harvested. The cells are lysed by sonication in a hypotonic buffer, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

-

Radioligand Binding Assay:

-

Saturation Assay: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, membrane preparations are incubated with increasing concentrations of a suitable radioligand (e.g., [³H]GR65630 for 5-HT3, [³H]GR113808 for 5-HT4, [³H]Substance P for NK1). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Competition Assay: To determine the inhibitory constant (Ki) of this compound, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

-

Data Analysis: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The data from saturation and competition binding assays are analyzed using non-linear regression to determine Kd, Bmax, IC50, and Ki values.

In Vitro Functional Assays

Objective: To determine the functional activity of this compound at 5-HT3, 5-HT4, and NK1 receptors.

Methodology:

-

5-HT3 Receptor (Calcium Influx Assay):

-

HEK293 cells stably expressing the human 5-HT3 receptor are plated in a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Cells are pre-incubated with varying concentrations of this compound (to test for antagonistic activity) followed by the addition of a known 5-HT3 agonist (e.g., serotonin or m-CPBG).

-

The change in fluorescence, indicative of intracellular calcium influx, is measured using a fluorescence plate reader.

-

The EC50 of the agonist and the IC50 of the antagonist (this compound) are calculated.

-

-

5-HT4 Receptor (cAMP Assay):

-

CHO-K1 cells stably expressing the human 5-HT4 receptor are plated in a 96-well plate.

-

Cells are incubated with varying concentrations of this compound (to test for agonistic or antagonistic activity).

-

For antagonist testing, cells are pre-incubated with this compound before the addition of a known 5-HT4 agonist (e.g., serotonin).

-

The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

The EC50 for agonists and IC50 for antagonists are determined.

-

-

NK1 Receptor (IP1 Accumulation Assay):

-

U-251 MG cells endogenously expressing the human NK1 receptor are plated in a 96-well plate.

-

Cells are pre-incubated with varying concentrations of this compound (to test for antagonistic activity) followed by stimulation with Substance P.

-

The accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, is measured using a homogenous time-resolved fluorescence (HTRF) assay kit.

-

The IC50 of this compound is calculated.

-

In Vitro Cytotoxicity Assay

Objective: To evaluate the potential anticancer activity of this compound.

Methodology (MTT Assay):

-

A panel of human cancer cell lines (e.g., a colon cancer line like HCT116, a breast cancer line like MCF-7, and a lung cancer line like A549) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with a range of concentrations of this compound for 48-72 hours.

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are solubilized with a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Quantitative Data from Related Compounds

While direct quantitative data for this compound is not yet available in the public domain, the following tables summarize the biological activities of structurally related compounds to provide a benchmark for future studies.

Table 2: Antibacterial and Antifungal Activity of Quinine Derivatives [11]

| Compound | Test Strain | MIC (μM) |

| Quinine-Triazole Derivative 12 | Candida albicans | 59.5 |

| Quinine-Triazole Derivative 14 | Candida albicans | 100.8 |

| Nystatin (Reference) | Candida albicans | 13.4 |

Table 3: Cytotoxic Activity of Quinine Derivatives against Artemia salina [11]

| Compound | LC50 (μg/mL) |

| Quinine | 82.2 - 102.1 |

| Quinine-Triazole Derivative 12 | 77.9 |

| Quinine-Triazole Derivative 13 | 82.2 - 102.1 |

Table 4: Cholinesterase Inhibition by Quinuclidine Derivatives [2]

| Compound | Target Enzyme | Ki (μM) |

| Bisquaternary Derivative 7 | hAChE | 0.26 |

| Bisquaternary Derivative 7 | hBChE | 0.54 |

| Bisquaternary Derivative 14 | hAChE | 0.35 |

| Bisquaternary Derivative 14 | hBChE | 0.48 |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for pharmaceutical development. Its rigid quinuclidine core and predicted affinity for key neurological and inflammatory receptors provide a strong rationale for its investigation as a lead compound for a variety of therapeutic applications. The experimental protocols and comparative data presented in this guide offer a clear roadmap for the systematic evaluation of this compound's pharmacological profile.

Future research should focus on:

-

Synthesis and characterization of a library of this compound derivatives to explore structure-activity relationships.

-

Comprehensive in vitro pharmacological profiling to confirm its receptor binding affinities and functional activities.

-

In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile for promising indications.

The exploration of this compound and its analogues holds the potential to unlock novel therapeutic agents with improved efficacy and safety profiles for a range of unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (QCI) - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Quincorine Derivatives and Analogues: A Technical Guide to a Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quincorine, an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids, and its analogues represent a promising and versatile scaffold in modern medicinal chemistry.[1][2] The rigid bicyclic structure of the quinuclidine core provides a unique three-dimensional framework that allows for precise spatial orientation of functional groups, making it an attractive platform for the design of novel therapeutic agents. Quinuclidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and anticholinergic properties. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of this compound derivatives and analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogues often originates from readily available Cinchona alkaloids, such as quinine. These natural products provide a chiral pool for the stereoselective synthesis of complex quinuclidine structures. A general strategy involves the modification of the vinyl group and the hydroxyl group of the parent alkaloid.

General Experimental Protocol: Synthesis of Quinine Analogues via Heck Reaction

A common method for modifying the quinuclidine core is the Heck reaction, which allows for the introduction of various substituents at the vinyl position.

Materials:

-

Quinine

-

Palladium(II) acetate

-

Triphenylphosphine

-

Aryl bromide (or other appropriate coupling partner)

-

Dry toluene

-

Triethylamine (TEA)

Procedure:

-

In an oven-dried and flame-dried reaction vial under an inert argon atmosphere, combine quinine (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add the aryl bromide (2 equivalents) and dry toluene to the reaction vial via syringes.

-

Add triethylamine (2 equivalents) dropwise to the reaction mixture via syringe.

-

Seal the reaction vial and heat at the appropriate temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired quinine analogue.[3]

Pharmacological Activities and Quantitative Data

This compound derivatives and analogues have shown significant potential in several therapeutic areas. The following tables summarize the in vitro activities of selected compounds.

Anticancer Activity

Quinuclidinone derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.

| Compound ID | A549 (Lung Cancer) IC50 (µM) | L132 (Normal Lung) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |

| QN-1 | 75.2 | - | 98.5 | 112.1 |

| QN-2 | 42.1 | - | 55.8 | 63.4 |

| QN-3 | 15.6 | - | 21.3 | 28.9 |

| 4c | 10.2 | >100 | - | - |

| 5e | 12.5 | >100 | - | - |

Data for QN-1, QN-2, and QN-3 are from a selection of novel quinuclidinone analogs.[4] Data for 4c and 5e are from a series of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates.[5]

Antimalarial Activity

Quinine analogues have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

| Compound | Strain D6 (CQ-sensitive) IC50 (nM) | Strain W2 (CQ-resistant) IC50 (nM) |

| Quinine | 100-200 | 200-400 |

| Analog 9 | 50-100 | 100-200 |

| Analog 10 | 25-50 | 50-100 |

Note: The specific structures for analogs 9 and 10 are detailed in the cited literature.[6]

Mechanism of Action and Signaling Pathways

The diverse biological effects of this compound derivatives stem from their interaction with various cellular targets and signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Certain quinuclidinone derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the modulation of the p53 signaling pathway. In cancer cells with mutant p53, these compounds can help to restore its proper folding, leading to the transcription of pro-apoptotic genes like Bax. This, in turn, leads to the activation of the intrinsic apoptotic cascade.

Caption: Proposed mechanism of apoptosis induction by quinuclidinone derivatives via p53 restoration.

Antimalarial Mechanism: Inhibition of Heme Detoxification

The antimalarial activity of quinine and its analogues is primarily attributed to their ability to interfere with the detoxification of heme within the malaria parasite's food vacuole. When the parasite digests hemoglobin, it releases toxic free heme. The parasite normally crystallizes this heme into non-toxic hemozoin. Quinine-based drugs are thought to inhibit this crystallization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.

Caption: Inhibition of heme detoxification by quinine analogues in the malaria parasite.

Experimental Workflows

Workflow for Anticancer Drug Screening

The evaluation of novel this compound derivatives for anticancer activity typically follows a standardized workflow.

Caption: General workflow for the screening of anticancer activity of this compound derivatives.

Conclusion

This compound derivatives and analogues represent a highly versatile and promising class of compounds for the development of new therapeutic agents. Their unique structural features, coupled with a wide range of biological activities, make them attractive candidates for further investigation in oncology, infectious diseases, and beyond. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective treatments for a variety of human diseases.

References

- 1. This compound (QCI) - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Quincorine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Quincorine, a versatile enantiopure quinuclidine compound derived from Cinchona alkaloids.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, with the CAS number 207129-35-9, is a solid at room temperature.[1][2][3] It is recognized by its IUPAC name, (2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl)methanol.[2] The compound has a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol .[2][3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl)methanol | [2] |

| Synonyms | (2S,4S,5R)-2-Hydroxymethyl-5-vinyl-quinuclidine; QCI | [1][2] |

| CAS Number | 207129-35-9 | [1][2][3][4][5] |

| Molecular Formula | C10H17NO | [2][3][4][5] |

| Molecular Weight | 167.25 g/mol | [3][4][5] |

| Appearance | White or colorless to yellow powder to lump to clear liquid | [4] |

| Physical State | Solid | [1][2][3] |

| Melting Point | 25 - 27 °C | [1][3][4] |

| Boiling Point | 269.5 - 270 °C | [1][4] |

| Purity | ≥ 98% (GC) | [3][4] |

| Optical Rotation | [α]25D = 37 - 41 ° (c=1 in MeOH) | [4] |

| Storage Temperature | -10 °C to 8 °C | [1][2] |

Spectroscopic Data

Solubility and pKa

Specific experimental data on the solubility and pKa of this compound are not extensively documented. The pKa of a drug molecule is a critical parameter that influences its lipophilicity, solubility, protein binding, and permeability, which in turn affect its pharmacokinetic properties.[6] Given that this compound is a quinuclidine derivative, it is expected to be a weak base.

Biological Activity and Potential Applications

This compound is a derivative of Cinchona alkaloids, which are known for their wide range of biological activities.[1][7] Quinuclidine compounds, including this compound, exhibit a high affinity for various receptors such as 5-HT3, 5-HT4, and NK1.[1] This suggests potential therapeutic applications in a variety of diseases.

Potential Therapeutic Areas:

-

Neurological Disorders: Including Alzheimer's disease.[1]

-

Cardiovascular Diseases: Such as arteriosclerosis.[1]

-

Inflammatory Diseases and Allergies: Including hay fever and eczema.[1]

-

Respiratory Conditions: Such as bronchitis.[1]

-

Metabolic Disorders: For instance, high cholesterol levels.[1]

-

Urological Conditions: Including urinary incontinence.[1]

-

Oncology: Potential applications in cancer treatment.[1]

The hydroxymethyl functionality of this compound allows for the attachment of other pharmacophoric groups, making it a valuable scaffold for developing more complex and selective therapeutic agents.[1]

Role in Asymmetric Synthesis

This compound and its derivatives have emerged as a new class of chiral ligands that are highly enantioselective in various asymmetric syntheses.[1] They have been successfully employed in:

-

Acylation reactions

-

Hydrogenation reactions

-

Cross-coupling reactions

These applications have yielded high enantiomeric excess values (up to 99% ee), highlighting their efficiency as asymmetric catalysts.[1]

Hypothetical Signaling Pathway Involvement

Given the affinity of quinuclidine compounds for serotonin (5-HT) receptors, a hypothetical signaling pathway involving this compound as a 5-HT receptor agonist is depicted below. This is an illustrative example, and specific pathway interactions for this compound require experimental validation.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are limited. However, it is known to be obtainable through the chemical transformation of Cinchona alkaloids.[1] The synthesis of related compounds, such as Meroquinene, has been described in the literature and may provide insights into potential synthetic routes.[8]

General Synthetic Approach Outline:

-

Starting Material: A suitable Cinchona alkaloid (e.g., quinine or quinidine).

-

Key Transformations: This would likely involve cleavage of the quinoline ring and modification of the functional groups on the quinuclidine core.

-

Purification: The final product would be purified using standard techniques such as column chromatography.

-

Characterization: The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods (NMR, IR, MS) and chiral analysis.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, should be worn when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated area.[1][2]

Table 2: Hazard Identification and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This guide provides a summary of the currently available technical information on this compound. Further research is needed to fully elucidate its properties, biological activities, and potential therapeutic applications.

References

- 1. This compound (QCI) - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 2. buchler-gmbh.com [buchler-gmbh.com]

- 3. labproinc.com [labproinc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide on Quincorine: A Chiral Building Block

Researchers, scientists, and drug development professionals should note that while "Quincorine" is a known chemical entity, it is primarily utilized as a chiral building block in asymmetric synthesis rather than being a therapeutic agent with a history of drug development. This guide provides a summary of the available technical information on this compound.

Introduction

This compound (QCI) is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Its chemical name is (1S,2S,5S)-2-(Hydroxymethyl)-5-vinylquinuclidine, and it is identified by the CAS number 207129-35-9.[1][2] The rigid structure of the quinuclidine nucleus provides a well-defined orientation for functional groups, making it a valuable component in the synthesis of more complex molecules.[3] While the broader class of quinuclidine derivatives has been explored for various pharmacological activities, this compound itself is predominantly recognized for its role in asymmetric catalysis.[1][4]

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 25-27 °C and a boiling point of approximately 270 °C.[1][5] It is characterized by its specific stereochemistry (1S,2S,5S), which is crucial for its application in enantioselective synthesis.[5]

| Property | Value | Reference |

| CAS Number | 207129-35-9 | [1][2] |

| Molecular Formula | C10H17NO | [6] |

| Molecular Weight | 167.25 g/mol | [6] |

| Melting Point | 25-27 °C | [1][5] |

| Boiling Point | ~270 °C | [5] |

| Density | 1.051 g/mL at 20 °C | [5] |

| Physical State | Solid | [6] |

| Appearance | White | [6] |

Synthesis

A workflow for the synthesis of related Cinchona alkaloid derivatives can be conceptualized as follows:

Caption: General workflow for the production of this compound from Cinchona bark.

Biological Activity and Mechanism of Action

There is a lack of specific studies on the biological activity and mechanism of action of this compound itself. However, the broader class of quinuclidine derivatives has been investigated for a range of pharmacological effects. Quinuclidine-based compounds have shown potential as anticholinesterase agents, and some exhibit antimicrobial and antitumor activities.[4] The quinuclidine moiety is a core component of several synthetic physiologically active substances.[4]

Given that this compound is a derivative of Cinchona alkaloids, it shares a structural heritage with compounds known for their biological effects, most notably quinine's antimalarial properties.[9] However, it is crucial to note that the specific biological profile of this compound has not been extensively characterized in publicly available literature.

Due to the absence of specific research on the signaling pathways affected by this compound, a diagrammatic representation of its molecular interactions cannot be provided. Research on related compounds, such as certain quinoline derivatives, indicates a wide range of potential biological targets, but these are not directly attributable to this compound without specific experimental evidence.[12]

Applications in Asymmetric Synthesis

The primary application of this compound is in the field of asymmetric catalysis.[1] Chiral ligands based on quinuclidines like this compound have been developed and have demonstrated high enantioselectivity in various catalytic processes.[1] These processes include acylations, hydrogenations, and cross-coupling reactions, where enantiomeric excesses of up to 99% have been achieved.[1] The hydroxymethyl functionality of this compound allows for the attachment of further pharmacophoric groups, making it a versatile building block for the synthesis of more complex and selective therapeutic agents.[1]

Caption: Role of this compound as a chiral ligand in asymmetric catalysis.

Conclusion

This compound is a well-defined chemical compound with a specific structure and CAS number, primarily known for its application as a chiral building block and ligand in asymmetric synthesis. While it is derived from Cinchona alkaloids, which have a rich history in medicine, there is a notable absence of publicly available research on the discovery, history, and development of this compound as a therapeutic agent. The information required to construct a comprehensive technical guide for drug development professionals, including detailed experimental protocols for biological assays, extensive quantitative biological data, and specific signaling pathway information, is not available in the current body of scientific literature. Therefore, the potential of this compound in drug development remains largely speculative and is based on the broader activities of the quinuclidine class of compounds.

References

- 1. This compound (QCI) - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 2. CAS RN 207129-35-9 | Fisher Scientific [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ((1S,2S,5S-2-(Hydroxymethyl)-5-vinylquinuclidine [myskinrecipes.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]

- 9. Not A Myth: Quinine Synthesis In The Lab Using Old Methods Confirmed | Science 2.0 [science20.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Quincorine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS and follow all applicable safety regulations.

Introduction

Quincorine (CAS No. 207129-35-9) is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Quinuclidine derivatives are recognized for their high affinity toward various receptors, including 5-HT3, 5-HT4, and NK1, indicating significant potential in the development of therapeutic agents for a range of diseases.[1] Given its potential applications, a thorough understanding of its safety profile and proper handling procedures is crucial for researchers and professionals working with this compound.

This guide provides a comprehensive overview of the available safety data, handling procedures, and potential toxicological mechanisms of this compound, based on the currently available information. It is important to note that specific quantitative toxicological data for this compound is limited. Therefore, this guide also draws upon information from structurally related quinoline and Cinchona alkaloids to provide a more complete, albeit inferred, safety profile.

Hazard Identification and Classification

According to the Safety Data Sheet provided by Buchler GmbH, this compound is classified as a hazardous substance.[1]

GHS/CLP Classification: [1]

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation): May cause respiratory irritation.

Hazard Statements (CLP): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[1]

Hazard Pictogram: [1]

-

GHS07 (Exclamation mark)

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 207129-35-9 | [1] |

| Physical State | Solid | [1] |

| Appearance | White | |

| Molecular Formula | C10H17NO | |

| Molecular Weight | 167.25 g/mol | |

| Melting Point | 25-27 °C | [1] |

| Boiling Point | 269.5 °C | [1] |

| Purity | Min. 98.0% (GC) |

Toxicological Information

Potential Toxicological Mechanisms

The toxicological effects of this compound can be inferred from its structural relationship to quinoline and Cinchona alkaloids.

-

Lysosomotropism and pH Alteration: Quinolone compounds are known to be lysosomotropic, meaning they can accumulate in the acidic lysosomes of cells. This accumulation can lead to an increase in lysosomal pH, which may inactivate acid-dependent proteases and disrupt normal cellular processes.

-

Receptor Binding and Off-Target Effects: As a quinuclidine compound with high affinity for various receptors (5-HT3, 5-HT4, NK1), off-target binding could lead to unintended pharmacological and toxicological effects.[1]

-

Cardiotoxicity: Structurally related Cinchona alkaloids, such as quinine and quinidine, are known to have cardiotoxic effects, including the potential to cause arrhythmias. While not confirmed for this compound, this represents a potential area of concern.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety. The following recommendations are based on the available Safety Data Sheet and general best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk.

| Protection Type | Minimum Requirement | Recommended for |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Check for integrity before use. | All handling procedures. |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard. | All handling procedures. |

| Skin and Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant clothing. | All handling procedures. |

| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required. | Weighing, transferring solids, and any procedure that may generate dust or aerosols. |

Handling Procedures

-